Cortivazol

Vue d'ensemble

Description

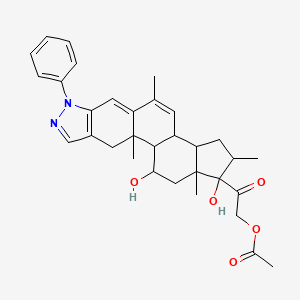

Le Cortivazol est un glucocorticoïde synthétique doté de puissantes propriétés anti-inflammatoires et immunosuppressives. Il est connu pour sa forte affinité pour le récepteur des glucocorticoïdes, ce qui en fait un agent puissant dans le traitement de diverses affections inflammatoires et auto-immunes . La formule chimique du this compound est C32H38N2O5, et sa masse molaire est de 530,665 g/mol .

Méthodes De Préparation

La synthèse du Cortivazol implique plusieurs étapes, à partir de structures stéroïdiennes de base. La principale voie de synthèse comprend la fusion d’une partie phénylpyrazole aux carbones 2 et 3 du cycle A de la structure stéroïdienne . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires, optimisées pour une production à grande échelle .

Analyse Des Réactions Chimiques

Le Cortivazol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound, conduisant à différents analogues.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Medical Applications

Cortivazol has been utilized primarily in the following areas:

- Rheumatological Diseases : It is indicated for intra-articular injections in conditions such as inflammatory arthritis and advanced osteoarthritis. This compound is also used in periarticular injections for tendinitis and bursitis, as well as in soft tissue injections for conditions like talalgia and carpal tunnel syndrome .

- Cancer Treatment : this compound exhibits potent antileukemic activity against childhood acute lymphoblastic leukemia (ALL). Its mechanism involves inducing cell cycle arrest and apoptosis in malignant cells, making it a promising candidate for therapeutic interventions in pediatric oncology .

- Inflammatory Conditions : Research indicates that this compound can enhance glucocorticoid receptor dimerization, which is crucial for its anti-inflammatory effects. In animal models, it has shown superior protection against lethal inflammation compared to traditional glucocorticoids like dexamethasone .

Pharmacological Profile

This compound's pharmacological actions are summarized as follows:

| Property | Details |

|---|---|

| Primary Target | Glucocorticoid Receptor (GR) |

| Mechanism of Action | Induces apoptosis and inhibits inflammation |

| Clinical Uses | Intra-articular and epidural injections for pain management |

| Antileukemic Activity | Effective against childhood acute lymphoblastic leukemia |

Case Study 1: Rheumatological Applications

A randomized controlled trial evaluated the efficacy of this compound versus 186Re-sulfide in patients with rheumatoid arthritis. The study found that while both treatments showed similar effectiveness up to 12 months post-injection, 186Re-sulfide demonstrated superior outcomes at 18 and 24 months, particularly concerning pain relief and joint mobility .

Case Study 2: Acute Lymphoblastic Leukemia

In a clinical study involving pediatric patients with acute lymphoblastic leukemia, this compound was administered as part of the treatment regimen. The results indicated significant reductions in leukemic cell populations, with a marked increase in apoptosis rates observed through flow cytometry analysis . This highlights this compound's potential as a valuable agent in oncological settings.

Case Study 3: Tachon's Syndrome

A systematic review identified this compound as a common agent associated with Tachon's syndrome following epidural steroid injections. The review documented symptoms such as chest pain and sweating occurring shortly after administration, emphasizing the need for careful monitoring during treatment .

Mécanisme D'action

Le Cortivazol exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire. Lors de la liaison, le complexe récepteur-ligand se transloque vers le noyau, où il interagit avec des séquences d’ADN spécifiques pour réguler l’expression des gènes. Cela conduit à la suppression des gènes pro-inflammatoires et à l’activation des gènes anti-inflammatoires . Les cibles moléculaires et les voies impliquées comprennent l’inhibition du facteur nucléaire kappa B (NF-κB) et l’activation des éléments de réponse aux glucocorticoïdes (GRE) .

Comparaison Avec Des Composés Similaires

Le Cortivazol est unique parmi les glucocorticoïdes en raison de sa structure phénylpyrazole, qui lui confère des propriétés de liaison distinctes au récepteur des glucocorticoïdes . Des composés similaires comprennent :

Dexamethasone : Un autre glucocorticoïde puissant avec une structure de base différente.

Prednisolone : Un glucocorticoïde couramment utilisé avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes.

Fludrocortisone : Un glucocorticoïde avec une activité minéralocorticoïde supplémentaire, utilisé à des fins thérapeutiques différentes.

La structure unique du this compound lui permet d’interagir différemment avec le récepteur des glucocorticoïdes, offrant des avantages thérapeutiques distincts et des profils d’effets secondaires différents par rapport aux autres glucocorticoïdes .

Activité Biologique

Cortivazol (CVZ) is a synthetic glucocorticoid that has garnered attention due to its unique biological activities, particularly in the modulation of glucocorticoid receptor (GR) functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound exhibits potent glucocorticoid activity through its high affinity for the GR. It functions by binding to the GR and inducing conformational changes that facilitate the recruitment of coactivators, thereby enhancing gene transcription associated with anti-inflammatory responses. Research indicates that this compound not only activates GR but also promotes dimerization of the receptor, which is crucial for its anti-inflammatory effects.

Key Findings:

- This compound was found to induce GRE-driven gene transcription more effectively than traditional glucocorticoids like dexamethasone (Dex) in certain cellular assays .

- In vivo studies demonstrated that this compound provides significant protection against acute inflammation induced by tumor necrosis factor-alpha (TNF-α), outperforming Dex in terms of efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and distribution. Studies indicate that after oral administration, this compound reaches peak plasma concentrations significantly later than Dex, suggesting a prolonged action in vivo.

| Compound | Peak Plasma Concentration | Time to Peak Concentration |

|---|---|---|

| Dexamethasone | 15-30 minutes | 15-30 minutes |

| This compound | 4 hours | 4 hours |

This delayed peak may contribute to its sustained therapeutic effects in managing inflammatory conditions .

Clinical Implications

This compound's unique properties make it a candidate for various clinical applications, particularly in treating inflammatory diseases. Case studies have documented its use in specific scenarios, including intra-articular injections for joint inflammation.

Case Study:

- A report highlighted a patient who developed acute bilateral deafness following an intra-articular injection of this compound, illustrating potential adverse effects associated with its use . This emphasizes the need for careful monitoring during treatment.

Comparative Efficacy

In comparative studies with other glucocorticoids, this compound demonstrated similar efficacy to other agents up to 12 months post-treatment but showed distinct advantages in specific inflammatory contexts at later time points .

Propriétés

IUPAC Name |

[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O5/c1-18-11-23-25-12-19(2)32(38,28(37)17-39-20(3)35)31(25,5)15-27(36)29(23)30(4)14-21-16-33-34(26(21)13-24(18)30)22-9-7-6-8-10-22/h6-11,13,16,19,23,25,27,29,36,38H,12,14-15,17H2,1-5H3/t19-,23+,25+,27+,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHQGWMMUURILY-UHRZLXHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149442 | |

| Record name | Cortivazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-40-3 | |

| Record name | Cortivazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortivazol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortivazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortivazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cortivazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTIVAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM183K0H63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.